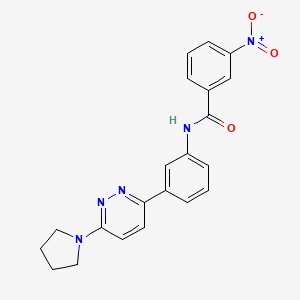
3-硝基-N-(3-(6-(吡咯烷-1-基)嘧啶-3-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds like ‘3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide’ often involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of ‘3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide’ is complex, contributing to its diverse properties. The pyrrolidine ring in its structure is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The preparation of five-membered heterocycles like the pyrrolidine ring in ‘3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide’ often involves the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile .科学研究应用
分子合成及衍生物
多种研究专注于合成和表征与3-硝基-N-(3-(6-(吡咯烷-1-基)嘧啶-3-基)苯基)苯甲酰胺相关的化合物,揭示了其在不同应用中的潜力。例如,3-硝基-N-(3-(6-(吡咯烷-1-基)嘧啶-3-基)苯基)苯甲酰胺的衍生物已证明具有显著的心脏强心活性,有助于治疗心脏相关疾病 (Wang 等,2008)。此外,其衍生物已被确定为由乙酸铜介导的 C-H 胺化的有希望的导向基团,表明其在化学合成和改性过程中具有相关性 (Zhao 等,2017)。
聚合物合成及特性
研究还深入探讨了涉及相关化合物的聚合物的合成。例如,已合成了含有与该化合物相关的侧基的光学活性聚酰胺,表现出诸如在极性有机溶剂中高溶解度和在各种工业应用中具有潜力的有希望的性质 (Faghihi 等,2010)。
抗癌特性
该化合物及其衍生物已针对其抗癌特性进行了研究。某些衍生物已对各种癌细胞系表现出细胞毒性作用,表明其作为抗癌药物开发中的先导化合物的潜力 (Mohan 等,2021)。
结构分析和晶体学
与3-硝基-N-(3-(6-(吡咯烷-1-基)嘧啶-3-基)苯基)苯甲酰胺类似的化合物的结构分析和晶体学为它们的分子构型提供了见解,有助于理解它们的化学行为和潜在应用 (Zulkifli 等,2012)。
作用机制
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways .
Pharmacokinetics
It is known that the pyrrolidine ring, a common feature in this compound, can influence the pharmacokinetic profile of the molecule .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
It is known that the pyrrolidine ring, a common feature in this compound, can influence the biological profile of the molecule .
生化分析
Biochemical Properties
3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. The compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide and COX-2 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition results in a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation.
Cellular Effects
The effects of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide on various cell types and cellular processes are profound. In particular, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This activation involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death.
Molecular Mechanism
At the molecular level, 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as COX-2, leading to enzyme inhibition . Additionally, it can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes. The nitro group in the compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage.
Metabolic Pathways
3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The metabolites produced can further interact with other biomolecules, potentially leading to secondary effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of various metabolites.
Transport and Distribution
The transport and distribution of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function.
Subcellular Localization
The subcellular localization of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is crucial for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, it can interact with various enzymes and signaling proteins, while in the nucleus, it can bind to DNA and RNA, influencing gene expression. The localization of the compound is likely directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments.
属性
IUPAC Name |
3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(16-6-4-8-18(14-16)26(28)29)22-17-7-3-5-15(13-17)19-9-10-20(24-23-19)25-11-1-2-12-25/h3-10,13-14H,1-2,11-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCEQGAIDUFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

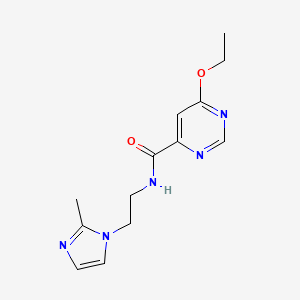
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2577581.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)
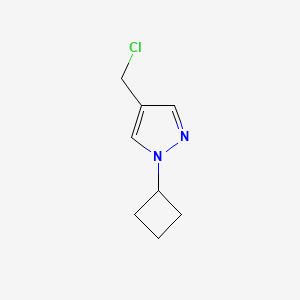
![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2577588.png)

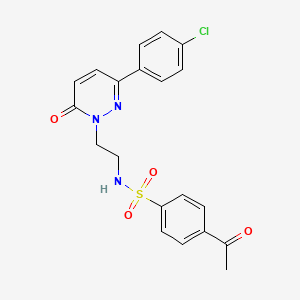
![2-Ethyl-5-((3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577592.png)
![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)
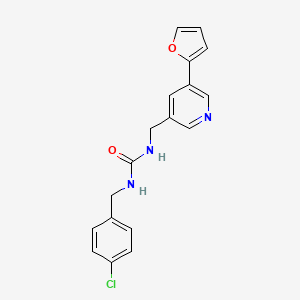
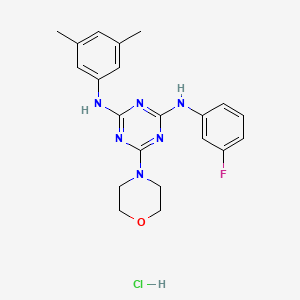
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)